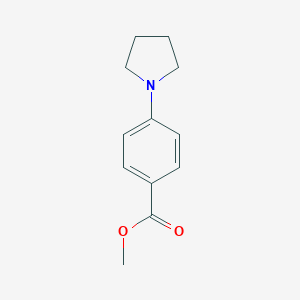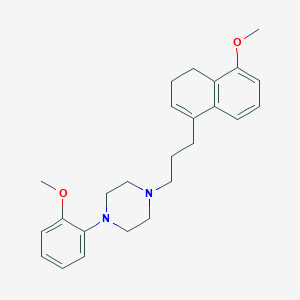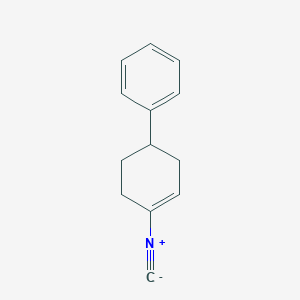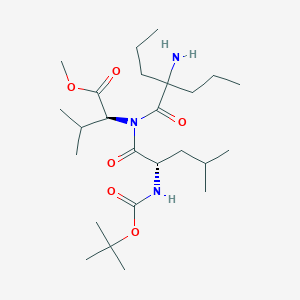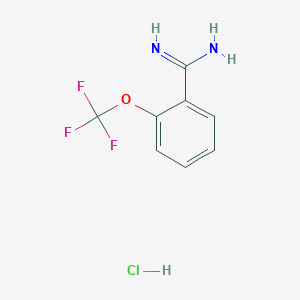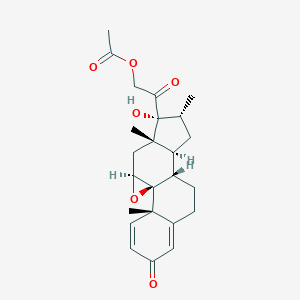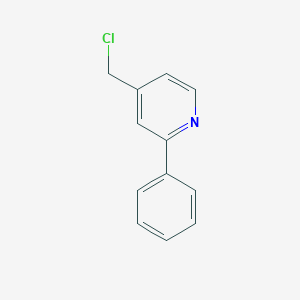![molecular formula C11H15NO3 B142527 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol CAS No. 127560-11-6](/img/structure/B142527.png)
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as CP94, is a selective antagonist of the α1-adrenoceptor and has been found to have significant effects on the cardiovascular system, as well as other physiological processes. In
Aplicaciones Científicas De Investigación
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its effects on the cardiovascular system. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, which plays a crucial role in regulating blood pressure and heart rate. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate in animal models, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In addition to its cardiovascular effects, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has also been studied for its potential applications in cancer research. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent for cancer.
Mecanismo De Acción
The mechanism of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves its selective antagonism of the α1-adrenoceptor. This receptor is found in various tissues throughout the body, including the cardiovascular system, urinary tract, and central nervous system. By blocking the activity of this receptor, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate, as well as inhibit the contraction of smooth muscle in the urinary tract.
Efectos Bioquímicos Y Fisiológicos
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has several biochemical and physiological effects that have been studied in detail. In addition to its effects on the cardiovascular system, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to inhibit the release of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. This inhibition can lead to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol for lab experiments is its selectivity for the α1-adrenoceptor. This selectivity allows researchers to study the effects of blocking this receptor without interfering with other physiological processes. However, one of the limitations of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. One area of interest is its potential as a therapeutic agent for hypertension and other cardiovascular disorders. Further studies are needed to explore the safety and efficacy of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to explore the mechanisms of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in cancer cells and to determine its potential as a therapeutic agent for various types of cancer. Finally, further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Conclusion
In conclusion, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol (4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, making it a potential candidate for the treatment of hypertension, cancer, and other disorders. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent and as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Métodos De Síntesis
The synthesis of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 4-(2-hydroxyethyl)benzene-1,2-diol. This intermediate is then reacted with cyclopropylamine in the presence of a reducing agent to form 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Propiedades
Número CAS |
127560-11-6 |
|---|---|
Nombre del producto |
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-[2-(cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,11-15H,2-3,6H2 |
Clave InChI |
KBZMDEIVCSSUOH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
Sinónimos |
1,2-Benzenediol,4-[2-(cyclopropylamino)-1-hydroxyethyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



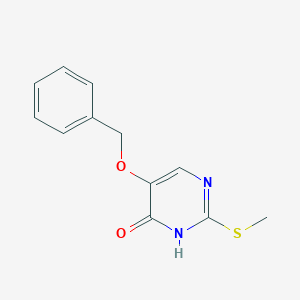
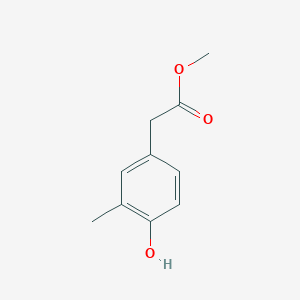
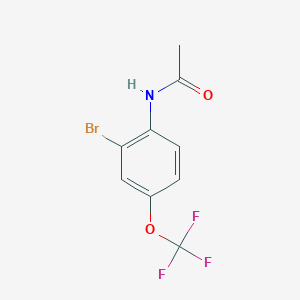
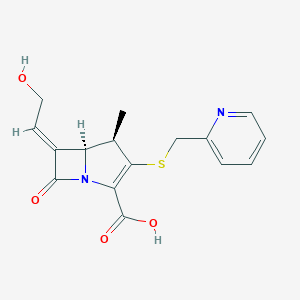
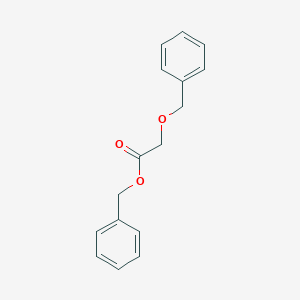

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
